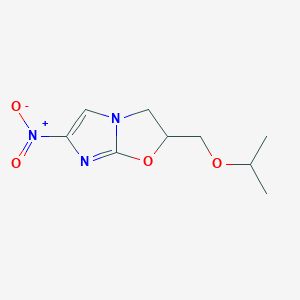
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro- is a chemical compound with a molecular formula of C12H16N2O4. It is commonly known as INO-1001 and is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
INO-1001 works by inhibiting the activity of PARP enzymes, which are responsible for repairing damaged DNA. By inhibiting PARP activity, INO-1001 prevents the repair of DNA damage, leading to the death of cancer cells that rely on PARP for DNA repair. In inflammatory diseases, INO-1001 reduces inflammation and tissue damage by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorders, INO-1001 protects neurons from damage caused by oxidative stress and inflammation by inhibiting the activation of NF-κB and reducing the production of reactive oxygen species (ROS).
生化和生理效应
INO-1001 has been shown to have a variety of biochemical and physiological effects. In cancer cells, INO-1001 induces apoptosis (programmed cell death) and inhibits the growth and proliferation of cancer cells. In inflammatory diseases, INO-1001 reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, INO-1001 protects neurons from damage caused by oxidative stress and inflammation by reducing the production of ROS and inhibiting the activation of NF-κB.
实验室实验的优点和局限性
INO-1001 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, making it an effective tool for studying the role of PARP in various biological processes. INO-1001 is also readily available and can be synthesized using a relatively simple process. However, there are also some limitations to the use of INO-1001 in lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate the interpretation of experimental results. Additionally, the high potency of INO-1001 may make it difficult to determine the optimal concentration for use in experiments.
未来方向
There are several future directions for research on INO-1001. In cancer research, further studies are needed to determine the optimal combination of INO-1001 with other chemotherapy agents and radiation therapy. In inflammation research, the potential of INO-1001 as a therapeutic agent for various inflammatory diseases needs to be further explored in clinical trials. In neurodegenerative disorder research, the potential of INO-1001 as a neuroprotective agent needs to be further investigated in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of INO-1001 on other enzymes and to develop more selective PARP inhibitors for use in lab experiments and clinical trials.
合成方法
INO-1001 can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis of INO-1001 involves the reaction of 2-amino-5-nitrothiazole with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-5-nitrothiazole. This compound is then reacted with 2-oxo-1,3-diazacycloheptane to form 2-(2-bromoacetyl)-5-nitroimidazolidin-4-one. Finally, the reaction of this compound with 1-methylethoxy)methylamine results in the formation of INO-1001.
科学研究应用
INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, INO-1001 has been shown to enhance the effectiveness of chemotherapy and radiation therapy. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In inflammation research, INO-1001 has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases, such as sepsis and acute lung injury. In neurodegenerative disorder research, INO-1001 has been shown to protect neurons from damage caused by oxidative stress and inflammation.
属性
CAS 编号 |
127692-19-7 |
|---|---|
产品名称 |
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro- |
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
6-nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)15-5-7-3-11-4-8(12(13)14)10-9(11)16-7/h4,6-7H,3,5H2,1-2H3 |
InChI 键 |
XRBPBOLVLSOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
规范 SMILES |
CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
同义词 |
3-nitro-7-(propan-2-yloxymethyl)-6-oxa-1,4-diazabicyclo[3.3.0]octa-2,4 -diene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



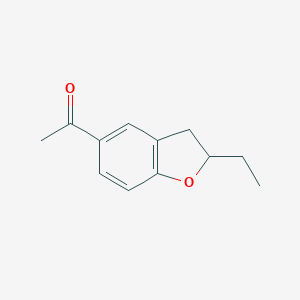

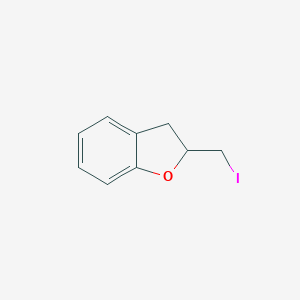
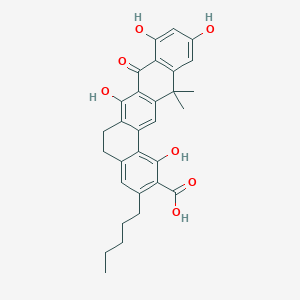
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
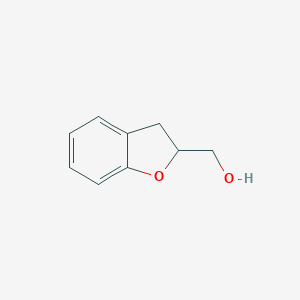
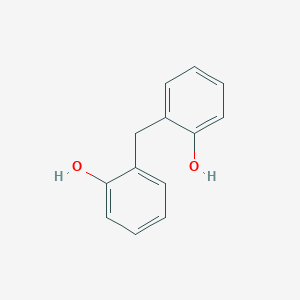
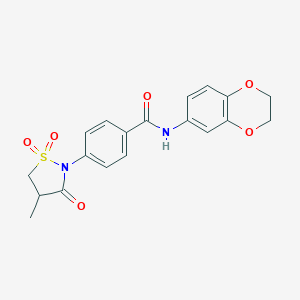
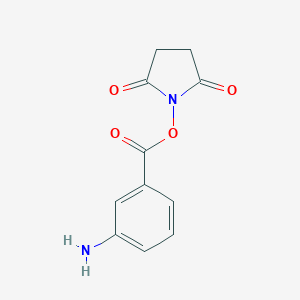
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
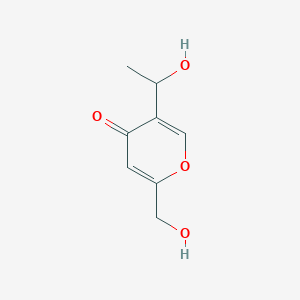

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
